molecular formula C19H27Cl2NO3 B12936103 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12936103
M. Wt: 388.3 g/mol
InChI Key: XHDFXZHEVMUMME-UHFFFAOYSA-N
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Description

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorobenzyl group, a methoxymethyl group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-Dichlorobenzyl Group: This step involves the alkylation of the piperidine ring with 3,4-dichlorobenzyl chloride under basic conditions.

    Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichloro-benzyl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
  • 2-(3,4-Dichloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

4-(3,4-Dichloro-benzyl)-4-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H27Cl2NO3

Molecular Weight

388.3 g/mol

IUPAC Name

tert-butyl 4-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-9-7-19(8-10-22,13-24-4)12-14-5-6-15(20)16(21)11-14/h5-6,11H,7-10,12-13H2,1-4H3

InChI Key

XHDFXZHEVMUMME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=C(C=C2)Cl)Cl)COC

Origin of Product

United States

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